molecular formula C7H14FNO2 B13259658 2-Amino-2-ethyl-5-fluoropentanoic acid

2-Amino-2-ethyl-5-fluoropentanoic acid

Cat. No.: B13259658
M. Wt: 163.19 g/mol
InChI Key: HXZUPLQCBWLVIB-UHFFFAOYSA-N
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Description

2-Amino-2-ethyl-5-fluoropentanoic acid is an organic compound with the molecular formula C7H14FNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-ethyl-5-fluoropentanoic acid can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 2-Amino-2-ethylpentanoic acid, using a fluorinating agent like Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of the precursor in an appropriate solvent, such as acetonitrile, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the dynamic kinetic resolution of a racemic mixture of the compound, using a chiral catalyst to selectively produce the desired enantiomer. This approach allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-ethyl-5-fluoropentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted amino acids with different functional groups.

Scientific Research Applications

2-Amino-2-ethyl-5-fluoropentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be incorporated into peptides and proteins to study their structure and function.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-ethyl-5-fluoropentanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methyl-5-fluoropentanoic acid
  • 2-Amino-2-ethyl-4-fluoropentanoic acid
  • 2-Amino-2-ethyl-5-chloropentanoic acid

Uniqueness

2-Amino-2-ethyl-5-fluoropentanoic acid is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position can enhance the compound’s stability and binding interactions, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H14FNO2

Molecular Weight

163.19 g/mol

IUPAC Name

2-amino-2-ethyl-5-fluoropentanoic acid

InChI

InChI=1S/C7H14FNO2/c1-2-7(9,6(10)11)4-3-5-8/h2-5,9H2,1H3,(H,10,11)

InChI Key

HXZUPLQCBWLVIB-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCF)(C(=O)O)N

Origin of Product

United States

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